molecular formula C16H16N2O3 B15005638 4,4-dimethyl-2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine

4,4-dimethyl-2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B15005638
M. Wt: 284.31 g/mol
InChI Key: JRTALLWKVCDUAQ-UHFFFAOYSA-N
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Description

4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the reaction of 3-nitroaniline with formaldehyde and a suitable phenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate, acidic medium

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Reduction: 4,4-DIMETHYL-2-(3-AMINOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

    Oxidation: 4,4-DIMETHYL-2-(3-NITROSOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

    Substitution: Various substituted benzoxazines depending on the electrophile used

Scientific Research Applications

4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-DIMETHYL-2-(3-AMINOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
  • 4,4-DIMETHYL-2-(3-NITROSOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
  • 4,4-DIMETHYL-2-(3-HYDROXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Uniqueness

4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to the presence of both nitro and methyl groups, which impart distinct chemical reactivity and biological activity. The nitro group enhances its potential as a bioactive compound, while the methyl groups contribute to its stability and solubility.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4,4-dimethyl-2-(3-nitrophenyl)-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C16H16N2O3/c1-16(2)13-8-3-4-9-14(13)17-15(21-16)11-6-5-7-12(10-11)18(19)20/h3-10,15,17H,1-2H3

InChI Key

JRTALLWKVCDUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC(O1)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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